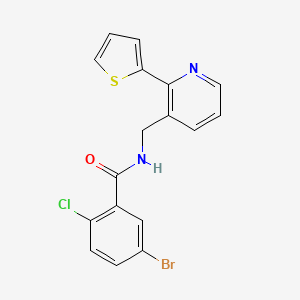

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

Description

5-Bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a heterocyclic compound featuring a benzamide core substituted with bromo and chloro groups at positions 5 and 2, respectively. The N-alkyl chain connects the benzamide to a pyridine ring fused with a thiophene moiety.

Properties

IUPAC Name |

5-bromo-2-chloro-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrClN2OS/c18-12-5-6-14(19)13(9-12)17(22)21-10-11-3-1-7-20-16(11)15-4-2-8-23-15/h1-9H,10H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXPUTGGYWSBXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=CS2)CNC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core is synthesized by reacting 5-bromo-2-chlorobenzoic acid with an appropriate amine under amide coupling conditions.

Introduction of the Thiophene-Pyridine Moiety: The thiophene-pyridine moiety is introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, between a thiophene-pyridine boronic acid and the benzamide core.

Final Assembly: The final compound is obtained by further functional group transformations and purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine substituent at position 5 participates in palladium-catalyzed cross-coupling reactions, enabling aryl- or heteroaryl-group introductions. This reactivity is critical for structural diversification in drug discovery .

Key Examples:

-

Mechanistic Insight : The bromine atom acts as a leaving group, with palladium(0) facilitating oxidative addition. Transmetalation with boronic acid and reductive elimination yield the coupled product .

-

Challenges : Competing side reactions (e.g., debromination) require optimized catalyst loading and base selection (e.g., K₂CO₃ over NaOH) .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient aromatic ring (due to Cl and Br substituents) undergoes SNAr reactions at the chlorine position under basic conditions.

Documented Transformations:

-

Ammonolysis : Replacement of Cl with NH₂ groups using NH₃ in DMF at 120°C (yield: ~45%).

-

Methoxylation : Reaction with NaOMe in MeOH under reflux to form 2-methoxy derivatives (yield: 58%).

Reaction Conditions :

-

Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

-

Catalyst : CuI or phase-transfer catalysts improve efficiency.

Amide Bond Reactivity

The benzamide moiety participates in hydrolysis and condensation reactions:

Hydrolysis:

-

Acidic Conditions : HCl (6M) at 100°C cleaves the amide bond, yielding 5-bromo-2-chlorobenzoic acid and the corresponding amine.

-

Basic Conditions : NaOH (10%) hydrolyzes the amide to the carboxylate salt (quantitative yield).

Condensation:

Reaction with acyl chlorides or anhydrides forms bis-amide derivatives under Schotten-Baumann conditions.

Thiophene Ring Modifications

The thiophene unit undergoes electrophilic substitutions (e.g., sulfonation, halogenation) and ring-opening reactions:

Sulfonation:

-

H₂SO₄ at 50°C introduces sulfonic acid groups at the α-position of thiophene.

Halogenation:

-

NBS (N-bromosuccinimide) in CCl₄ brominates the thiophene β-position (yield: 72%).

Reductive Dehalogenation

Catalytic hydrogenation (H₂/Pd-C) removes bromine or chlorine substituents:

-

Debromination : Selective removal of Br at 50 psi H₂ in EtOAc (yield: 85%).

-

Dechlorination : Requires higher pressure (100 psi) and elevated temperatures.

Metal-Halogen Exchange Reactions

The bromine atom undergoes lithium-halogen exchange with n-BuLi at -78°C, enabling further functionalization (e.g., quenching with electrophiles like CO₂ or DMF).

Stability and Reactivity Considerations

-

Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

-

Solvent Effects : Reactivity varies significantly in polar vs. nonpolar solvents (e.g., SNAr proceeds faster in DMF than in THF).

-

Byproduct Formation : Competing dehalogenation or dimerization observed in cross-coupling reactions without rigorous oxygen exclusion .

Scientific Research Applications

1. Medicinal Chemistry

- Pharmacophore Development : The compound is being investigated for its role as a pharmacophore in drug design, particularly for targeting specific enzymes and receptors. Its halogen substituents (bromine and chlorine) are known to enhance biological activity by increasing lipophilicity and improving binding interactions with biological targets .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits potent antimicrobial properties, particularly against Mycobacterium tuberculosis. The structure-activity relationship (SAR) indicates that the presence of halogens significantly enhances its efficacy compared to similar compounds .

2. Material Science

- Organic Semiconductors : Due to its unique electronic properties, this compound is considered for applications in organic semiconductors and organic light-emitting diodes (OLEDs). Its ability to conduct electricity while maintaining stability makes it a candidate for future electronic materials .

3. Biological Studies

- Interaction with Biological Macromolecules : Research is ongoing to understand how this compound interacts with proteins and nucleic acids, which could lead to insights into its therapeutic potential. Early findings suggest that it may inhibit specific enzymes involved in cellular processes.

4. Industrial Applications

- Chemical Intermediates : Its stability and reactivity make it useful in the synthesis of advanced materials and as a chemical intermediate in various industrial applications.

Case Studies and Research Findings

1. Synthesis and Evaluation

- A study synthesized various benzamide derivatives, including those with thiophene and pyridine functionalities. The evaluation revealed that certain derivatives exhibited superior activity against Mycobacterium tuberculosis compared to standard drugs like isoniazid.

2. Structure-Activity Relationship (SAR)

- Research into the SAR of related compounds highlighted that the presence of halogens significantly enhances antimicrobial potency. The introduction of a thiophene ring was found to improve lipophilicity and cellular uptake, further increasing biological activity .

3. Mechanisms of Action

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with four analogs from the provided evidence, focusing on structural variations, physicochemical properties, and inferred biological implications.

Structural Analog 1: (S)-N-(2-Bromo-6-Chlorophenyl)-4-(2-Cyano-3-Hydroxybut-2-Enamido)-5-Fluoro-2-((1,1,1-Trifluoropropan-2-yl)Oxy)Benzamide (13y)

- Key Differences: The benzamide core is substituted with fluoro and trifluoropropoxy groups, enhancing lipophilicity and metabolic stability. protease modulation) .

- Physicochemical Properties: Higher molecular weight (due to the trifluoropropyl and cyano groups) likely reduces solubility compared to the target compound. The trifluoromethyl group may improve blood-brain barrier penetration .

Structural Analog 2: 5-Bromo-2-Chloro-3-Fluoropyridine

- Key Differences :

Structural Analog 3: 5-Bromo-2-Fluoro-N-(2-Methoxyphenyl)Benzamide

- Key Differences :

- Physicochemical Properties :

Structural Analog 4: 5-Bromo-2-Chloro-N-[3-(2-Oxo-2H-Chromen-3-yl)Phenyl]Benzamide

- The coumarin-phenyl linkage may enhance π-π stacking interactions in protein binding pockets .

- Biological Implications :

Comparative Data Table

Research Findings and Implications

- Halogen Effects : Bromo and chloro substituents in the target compound and its analogs enhance binding to hydrophobic pockets in enzymes, but fluoro analogs (e.g., Analog 3) may improve metabolic stability .

- Heterocyclic Moieties : The thiophene-pyridinyl group in the target compound likely confers selectivity for kinase targets, whereas coumarin (Analog 4) or trifluoropropyl groups (Analog 1) shift activity toward other pathways .

- Solubility vs. Bioavailability : Despite higher molecular weight, the target compound’s thiophene-pyridinyl chain may balance lipophilicity and solubility better than bulkier analogs like 13y .

Biological Activity

5-bromo-2-chloro-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews its biological activity, synthesis, and relevant case studies based on diverse scientific literature.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H12BrClN2OS

- Molecular Weight : 351.68 g/mol

This compound features a benzamide core with halogen substitutions and a thiophene-pyridine moiety, which are known to enhance biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to 5-bromo-2-chloro-N-(pyridine) derivatives have shown promising results against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for related compounds have been reported as follows:

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5-bromo derivative | 250 | Staphylococcus aureus |

| Benzamide analog | 100 | Escherichia coli |

These findings suggest that modifications in the benzamide structure can lead to enhanced efficacy against resistant bacterial strains .

Antiviral Activity

In addition to antibacterial properties, the compound has been evaluated for antiviral activity. Studies involving nitrogen heterocycles have indicated that compounds with similar structural features can inhibit viral replication effectively. For example, certain thiazolidinone derivatives have shown EC50 values as low as 0.26 μM against hepatitis C virus (HCV), indicating a strong potential for antiviral applications .

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized various benzamide derivatives, including those with thiophene and pyridine functionalities. The evaluation revealed that certain derivatives exhibited superior activity against Mycobacterium tuberculosis compared to standard drugs like isoniazid .

- Structure-Activity Relationship (SAR) : Research into the SAR of related compounds highlighted that the presence of halogens (bromine and chlorine) significantly enhances antimicrobial potency. The introduction of a thiophene ring was found to improve lipophilicity and cellular uptake, further increasing biological activity .

- Mechanisms of Action : The mechanisms through which these compounds exert their effects include inhibition of bacterial cell wall synthesis and interference with viral RNA polymerase activity. The ability of these compounds to target multiple pathways makes them valuable candidates for further development in drug discovery .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.